

1-(4-Bromophenylsulfonyl)pyrrolidine molecular weight

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Compound of Interest

Compound Name: 1-(4-Bromophenylsulfonyl)pyrrolidine

Cat. No.: B156723

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An In-depth Technical Guide to **1-(4-Bromophenylsulfonyl)pyrrolidine**: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of **1-(4-Bromophenylsulfonyl)pyrrolidine**, a molecule of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its fundamental physicochemical properties, provides a detailed methodology for its synthesis and characterization, outlines critical safety protocols, and explores its potential role as a versatile building block in the discovery of novel therapeutics.

Core Molecular Attributes and Physicochemical Profile

1-(4-Bromophenylsulfonyl)pyrrolidine (CAS No: 136350-52-2) is a sulfonamide derivative incorporating a bromophenyl group and a pyrrolidine ring.^{[1][2]} The presence of the electron-withdrawing sulfonyl group, the reactive bromine atom on the aromatic ring, and the saturated heterocyclic pyrrolidine moiety makes it a valuable scaffold for chemical elaboration.

Quantitative Physicochemical Data

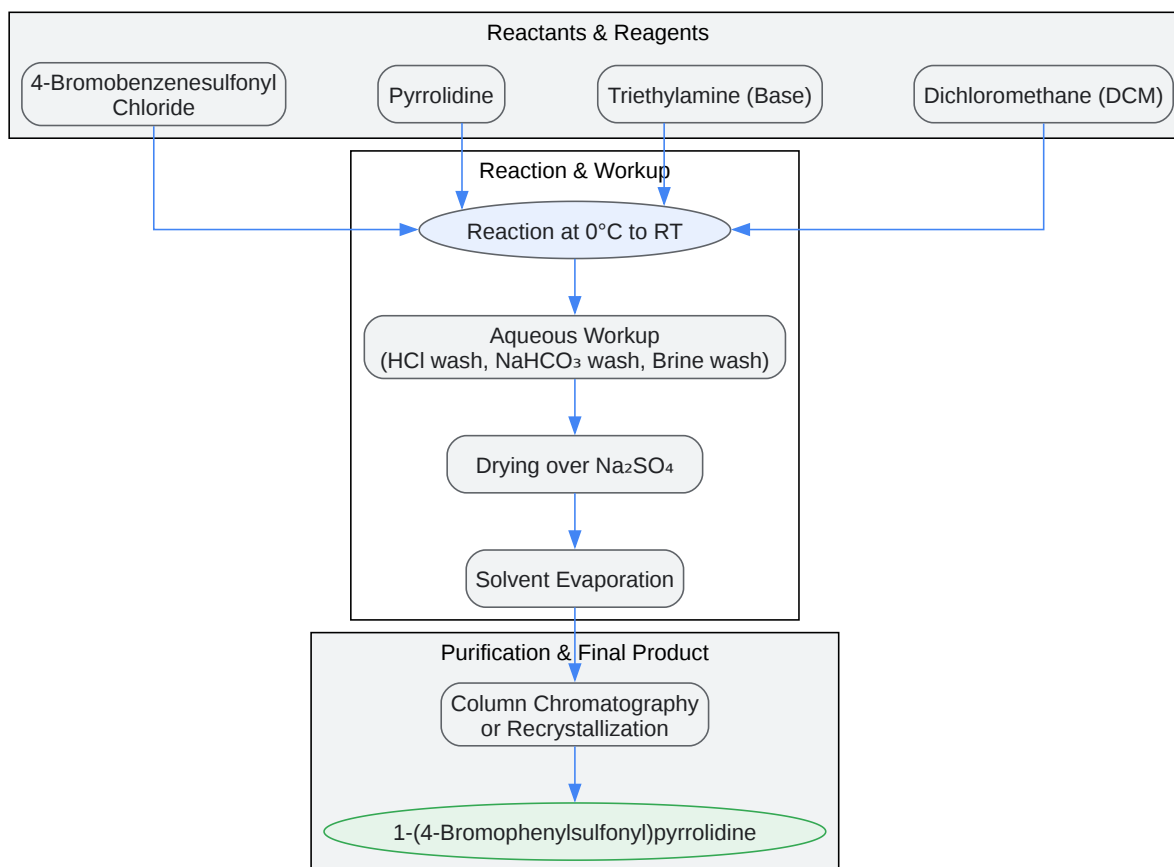
The key properties of **1-(4-Bromophenylsulfonyl)pyrrolidine** are summarized below. These parameters are crucial for designing experimental conditions, predicting solubility, and understanding its behavior in biological systems.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ BrNO ₂ S	[1][2][3]
Molecular Weight	290.18 g/mol	[1][2][3]
Melting Point	80-84 °C	[2][3]
Boiling Point (Predicted)	383.1 ± 44.0 °C	[2][3]
Density (Predicted)	1.583 ± 0.06 g/cm ³	[2][3]
Appearance	White to off-white solid	[2]

Synthesis Pathway: A Self-Validating Protocol

The synthesis of **1-(4-Bromophenylsulfonyl)pyrrolidine** is typically achieved via a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and pyrrolidine. This is a robust and high-yielding reaction common in the synthesis of sulfonamides.

Diagram of the Synthetic Workflow



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Caption: Generalized workflow for the synthesis of **1-(4-Bromophenylsulfonyl)pyrrolidine**.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for ensuring the reaction is proceeding as expected.

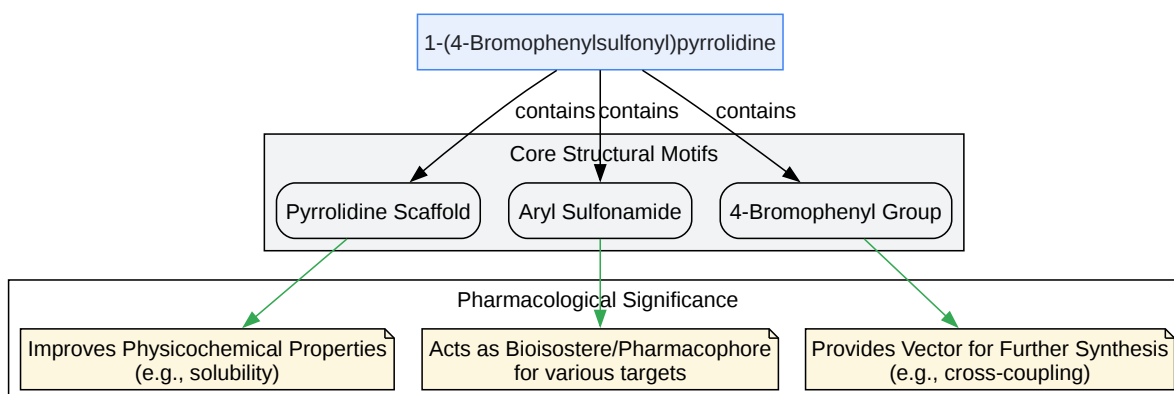
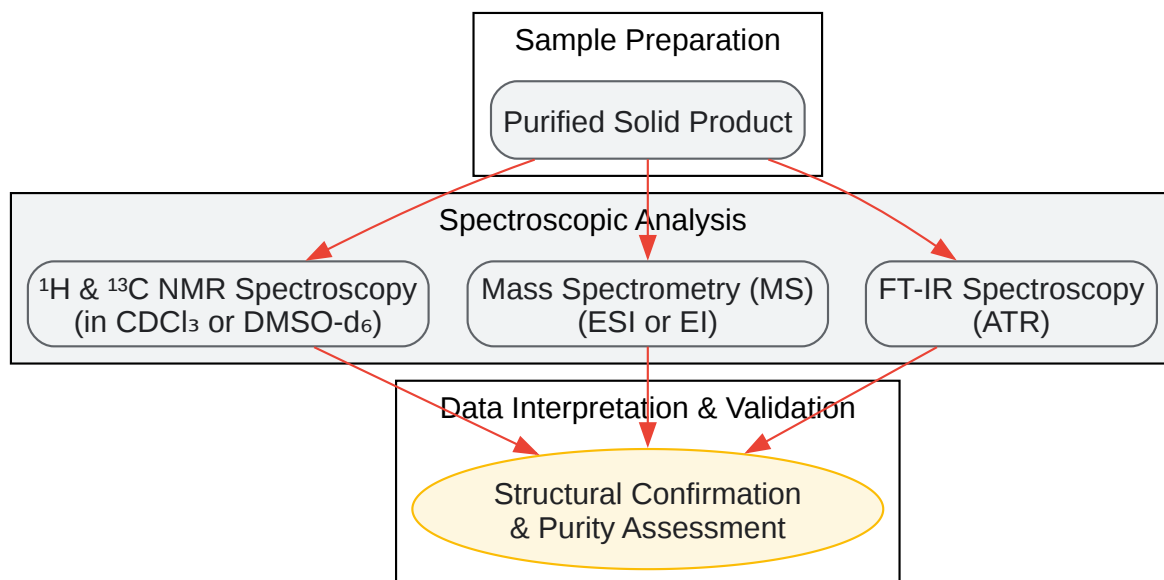
- Reagent Preparation:
 - In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve pyrrolidine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM).
 - Causality: Triethylamine acts as a base to quench the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the pyrrolidine nucleophile. DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.
- Reaction Execution:
 - Cool the flask to 0 °C using an ice bath.
 - Dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a separate portion of anhydrous DCM.
 - Add the 4-bromobenzenesulfonyl chloride solution dropwise to the stirred pyrrolidine solution over 30 minutes.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
 - Causality: The dropwise addition at 0 °C helps to control the exothermic nature of the reaction. Allowing the reaction to proceed at room temperature ensures it goes to completion.
- Workup and Isolation:
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Once the starting material is consumed, quench the reaction by adding water.

- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO_3) solution, and brine.
- Causality: The HCl wash removes excess triethylamine and pyrrolidine. The NaHCO_3 wash neutralizes any remaining acidic species. The brine wash removes residual water from the organic layer.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification:
 - The resulting crude solid can be purified by either recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure **1-(4-Bromophenylsulfonyl)pyrrolidine** as a white to off-white solid.^[2]

Analytical Characterization: Structural Confirmation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, Mass Spectrometry, and FT-IR provides unambiguous structural elucidation.

Diagram of the Analytical Workflow



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Caption: The relationship between the core motifs of the title compound and their significance in drug design.

- The Pyrrolidine Ring: This saturated heterocycle is a key component of many biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. [4][5] Its inclusion in a molecule can enhance binding to target proteins and improve pharmacokinetic properties. [6]* The Aryl Sulfonamide Group: This functional group is a cornerstone of medicinal chemistry, found in diuretic, antibiotic, and anticancer drugs. It often acts as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.
- The Bromophenyl Moiety: The bromine atom serves as a useful synthetic handle. It can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for screening and lead optimization. This makes **1-(4-Bromophenylsulfonyl)pyrrolidine** an excellent starting point for exploring structure-activity relationships (SAR).

Given these features, this compound is a valuable building block for synthesizing novel molecules targeting a wide range of diseases, from infectious diseases to central nervous system disorders and oncology. [5][7][8]

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